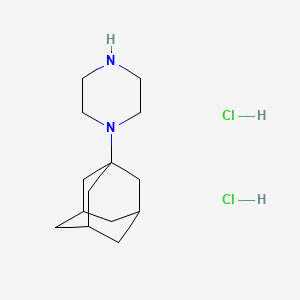

Adamantane, 1-(1-piperazinyl)-, dihydrochloride

Descripción general

Descripción

"Adamantane, 1-(1-piperazinyl)-, dihydrochloride" is a chemical compound that has garnered attention in various fields of chemistry and pharmacology due to its unique structure and properties. The compound is part of the adamantane family, which is known for its cage-like structure.

Synthesis Analysis

- The synthesis of adamantane derivatives, including those with piperazinyl substituents, involves methods like N-alkylation and amidation, using starting materials such as adamantanecarbonyl chloride and various halides (Su et al., 2011).

Molecular Structure Analysis

- Studies on adamantane derivatives often focus on understanding their molecular conformation. For instance, compounds with adamantanyl and piperazine substituents exhibit diverse conformations, such as L-shapes, as influenced by their structural components (El-Emam et al., 2012).

Chemical Reactions and Properties

- Adamantane derivatives participate in various chemical reactions, forming a wide range of compounds with different functional groups and exhibiting distinct properties, such as antimicrobial activities (El-Emam et al., 2004).

Physical Properties Analysis

- The physical properties of adamantane derivatives, including those with piperazinyl groups, are often characterized by their crystalline structure, which can be analyzed through X-ray diffraction methods. The crystal structures reveal important aspects such as molecular conformation and packing (Al-Tamimi et al., 2010).

Chemical Properties Analysis

- The chemical properties of these compounds are diverse, often attributed to the adamantane core and its derivatives. Their reactivity and interaction with other molecules are influenced by the adamantane structure, leading to various biological activities and applications in pharmaceuticals (Spilovska et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Facile Synthesis Techniques : Adamantane derivatives, such as N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide (Adatanserin), are synthesized using methods involving amidation and N-alkylation, starting from 2-chloropyrimidine and adamantane carbonyl chloride. This method is noted for its efficiency in reducing workups and steps, yielding good results (Su, Guo, Yang, & Cui, 2011).

- Synthesis for Pharmaceutical Intermediates : Adamantane derivatives have been synthesized for use as intermediates in pharmaceuticals, including inhibitors of 11-β-hydroxysteroid dehydrogenase-1, demonstrating a high-yield and scalable process (Becker, Engstrom, Kerdesky, Tolle, Wagaw, & Wang, 2008).

Biological Activity and Applications

- Antiviral and Anti-Parkinson Drugs : Adamantane derivatives, especially those containing nitrogen heterocycles, are of interest due to their applications as antiviral and anti-Parkinson drugs. The synthesis methods for these compounds focus on adamantylation of piperidine, piperazine, or morpholine (Butov & Mokhov, 2014).

- Antimicrobial and Anti-HIV Activity : Certain adamantane derivatives have shown significant antimicrobial and anti-HIV activity, with specific compounds demonstrating substantial reduction in viral replication (El-Emam, Al-Deeb, Al-Omar, & Lehmann, 2004).

- Potential in Ebola Virus Research : Adamantane dipeptide piperazines have been identified as inhibitors targeting the Ebola virus receptor, with modified derivatives showing improved in vitro properties and high activity against Ebola virus infection (Liu, Tian, Lee, Krishnan, Wang, Whelan, Mevers, Soloveva, Dedic, Liu, & Cunningham, 2018).

- Significance in Clinical Practice : The adamantane structure forms the backbone of various compounds used in clinical practice, such as antivirals, antidiabetics, and treatments for Alzheimer's and Parkinson's disease, underlining the versatility and significance of adamantane derivatives in medicine (Spilovska, Zemek, Korábečný, Nepovimova, Soukup, Windisch, & Kuča, 2016).

Materials Science and Engineering

- Applications in Materials Science : Adamantane and its derivatives play a role in materials science, such as in the synthesis of highly stable nanoporous covalent triazine-based frameworks for carbon dioxide sorption and separation, demonstrating exceptional thermal stability and significant adsorption properties (Bhunia, Boldog, Möller, & Janiak, 2013).

Safety And Hazards

The safety data sheet for 1-(1-Piperazinyl)adamantane dihydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye5. It also recommends using personal protective equipment and ensuring adequate ventilation5.

Direcciones Futuras

Adamantane-based compounds have been explored for their potential in treating various diseases4. The future directions for Adamantane, 1-(1-piperazinyl)-, dihydrochloride could involve further research into its potential applications in medicine and industry1.

Propiedades

IUPAC Name |

1-(1-adamantyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2.2ClH/c1-3-16(4-2-15-1)14-8-11-5-12(9-14)7-13(6-11)10-14;;/h11-13,15H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVNQMFDMASIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C23CC4CC(C2)CC(C4)C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184615 | |

| Record name | Adamantane, 1-(1-piperazinyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane, 1-(1-piperazinyl)-, dihydrochloride | |

CAS RN |

30537-92-9 | |

| Record name | Adamantane, 1-(1-piperazinyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030537929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(1-piperazinyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)

![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)